molecular formula C13H11NO3S B110503 N-(benzenesulfonyl)benzamide CAS No. 3559-04-4

N-(benzenesulfonyl)benzamide

Katalognummer: B110503
CAS-Nummer: 3559-04-4
Molekulargewicht: 261.3 g/mol
InChI-Schlüssel: ZBGWAJQUDSCDPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Benzenesulfonyl)benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly as a core structure in the development of protein inhibitors. Its structure, featuring a sulfonamide linkage, is commonly found in molecules that interact with biologically relevant proteins. Research into benzenesulfonamide derivatives has revealed a wide spectrum of potential therapeutic applications. Notably, structural analogues of N-benzenesulfonylbenzamide have been identified and patented as potent inhibitors of the Bcl-2 protein, a key anti-apoptotic protein targeted for the treatment of various cancers, including chronic lymphocytic leukemia and acute myeloid leukemia . Beyond oncology, the benzenesulfonamide pharmacophore is a key component in compounds investigated for antiviral activity, such as inhibitors of the HIV-1 capsid (CA) protein , and for anti-inflammatory and analgesic effects through multifunctional inhibition of targets like COX-2, 5-LOX, and TRPV1 . Furthermore, the simple benzenesulfonamide scaffold is a known inhibitor of carbonic anhydrase enzymes . This diversity highlights the research value of this compound as a versatile scaffold for the design and synthesis of novel bioactive molecules across multiple disease areas. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

3559-04-4

Molekularformel

C13H11NO3S

Molekulargewicht

261.3 g/mol

IUPAC-Name

N-(benzenesulfonyl)benzamide

InChI

InChI=1S/C13H11NO3S/c15-13(11-7-3-1-4-8-11)14-18(16,17)12-9-5-2-6-10-12/h1-10H,(H,14,15)

InChI-Schlüssel

ZBGWAJQUDSCDPB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2

Isomerische SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2

Synonyme

N-(phenylsulfonyl)benzamide

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues of N-(benzenesulfonyl)benzamide include derivatives with substitutions on the benzamide or benzenesulfonyl groups. Below is a comparative analysis:

Compound Name Structural Features Molecular Weight (g/mol) Key Applications/Activities Reference ID
This compound Base structure: C₆H₅CONH-SO₂-C₆H₅ 275.30 Antiviral (ZIKV RdRp inhibition), corrosion inhibition
5-(3-Fluorothiophen-2-yl)-2-hydroxy-4-methoxy-N-[4-(trifluoromethyl)benzenesulfonyl]benzamide Additional fluorothiophenyl, methoxy, and trifluoromethyl groups 517.41 High-affinity ZIKV RdRp inhibitor (co-crystallized ligand)
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) Benzothiazolyl substituent 283.33 Corrosion inhibition (mild steel in acidic media)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl chain 313.36 Synthetic intermediate; potential biological activity (unreported in evidence)
N-(Benzoylthio)benzamide Thioester linkage (C₆H₅C(O)S-) 257.30 Hydrogen sulfide (H₂S) donor in postharvest biotechnology
N-(Anilinocarbonothioyl)benzamide derivatives Thiourea bridge (C₆H₅NHC(S)NH-) ~290–330 Antioxidant activity (86.6–87.7% inhibition in CCl₄-induced oxidative stress)
N-(Phenylcarbamoyl)benzamide Urea linkage (C₆H₅NHC(O)NH-) 240.25 Cytotoxic activity (ADMET-predicted drug-likeness)

Physicochemical and Spectral Comparisons

  • Solubility : Sulfonamide-substituted derivatives (e.g., this compound) exhibit higher aqueous solubility than purely aromatic benzamides due to the polar sulfonyl group .
  • Mass Spectrometry :
    • This compound derivatives show distinct fragmentation patterns. For example, N,N'-(butane-1,4-diyl)bis(N-(3-benzamidopropyl)benzamide) () has a molecular ion peak at m/z 618.32, reflecting its dimeric structure .
  • NMR Data : Rip-B () displays characteristic peaks for dimethoxy groups (δ 3.8–3.9 ppm in ¹H-NMR) and ethylenic protons (δ 2.7–3.1 ppm), absent in the parent compound .

Vorbereitungsmethoden

Phosphorus Oxychloride-Mediated Activation

Benzoic acid is activated using phosphorus oxychloride (POCl₃) to form benzoyl chloride in situ, followed by reaction with benzenesulfonamide. This method, adapted from CN105541656A, employs a mixed solvent system (tetrahydrofuran/ethyl acetate, 1:1–3 v/v) at 0–5°C. After adding ammonia water, the product is purified via column chromatography (10–40% ethyl acetate/hexane).

  • Yield : >85%

  • Purity : >98.5%

  • Advantages : Avoids isolated benzoyl chloride handling; solvent recovery >80%.

Schotten-Baumann Conditions

Benzoyl chloride reacts with benzenesulfonamide in aqueous NaOH (25–28 wt%) at room temperature. The reaction avoids organic solvents, simplifying post-treatment:

  • Key Insight : Excess benzoyl chloride (1.3–1.6:1 molar ratio) ensures complete amidation.

Oxidation of N-(Phenylthio)benzamide

Synthesis of Sulfide Intermediate

N-(Phenylthio)benzamide is synthesized via coupling benzoyl chloride with thioaniline in pyridine at -15°C. The intermediate is isolated via filtration and washed with dilute HCl.

Oxidation to Sulfonyl Group

The sulfide is oxidized using H₂O₂ in acetic acid (30% v/v) at 50°C:

  • Mechanism : Electrophilic substitution followed by peroxide-driven oxidation.

Microwave-Assisted Solid-Phase Synthesis

Adapting methods from RSC publications, benzoic acid and benzenesulfonamide are adsorbed on silica gel (230–400 mesh) and irradiated at 130°C (200 W, 20 min cycles). Post-reaction, the product is extracted with ethyl acetate and purified via flash chromatography.

  • Yield : 70–96%

  • Advantages : Reduced reaction time (2 hr vs. 24 hr conventional).

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity Scalability
Acyl Chloride (POCl₃)POCl₃, NH₃0–5°C, 2–4 hr85%>98.5%Industrial
Schotten-BaumannNaOH, H₂ORT, 2–4 hr99%99%Lab-scale
Sulfide OxidationH₂O₂, AcOH50°C, 3 hr95–99%>95%Pilot-scale
Microwave-AssistedSilica gel, MW130°C, 20 min96%>90%Research

Challenges and Optimization Strategies

  • Nucleophilicity of Benzenesulfonamide : Low reactivity necessitates activated intermediates (e.g., acyl chlorides) or coupling agents (e.g., EDCl/HOBt).

  • Oxidation Selectivity : Over-oxidation to sulfones is mitigated by controlled H₂O₂ stoichiometry.

  • Solvent Systems : THF/ethyl acetate mixtures enhance solubility while enabling green solvent recovery.

Emerging Trends

Recent patents highlight deuterated N-(benzenesulfonyl)benzamide derivatives for improved pharmacokinetics. Methods involve isotopic exchange post-synthesis using D₂O/NaOD .

Q & A

Basic: What are the standard protocols for synthesizing N-(benzenesulfonyl)benzamide derivatives, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves sulfonation and coupling reactions. For example, benzenesulfonyl chloride intermediates are coupled with aromatic amines in a biphasic system (dichloromethane/water) using sodium carbonate as a base to yield sulfonamide derivatives . Optimization includes:

  • Temperature control : Maintaining an ice bath during sulfonation to prevent side reactions.
  • Stoichiometric adjustments : Incremental addition of benzoyl chloride to avoid excess reactive intermediates.
  • Purification : Crystallization with ammonia water to isolate the target compound from dibenzoylated byproducts .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives, and how are spectral data interpreted?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Identifies substituent positions on aromatic rings (e.g., deshielded protons adjacent to sulfonamide groups at δ 7.5–8.0 ppm) .
  • Elemental analysis (CHNS) : Validates molecular composition (e.g., %C, %N matching theoretical values) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for N-(4-sulfamoyl-phenyl)-benzamide at m/z 291.07) .

Advanced: How can researchers resolve contradictions in reaction outcomes when using this compound derivatives under varying catalytic conditions?

Methodological Answer:
Divergent products (e.g., methoxylation vs. chlorination in Cu(II)-mediated C-H oxidation) arise from mechanistic shifts:

  • Organometallic pathways : Under basic conditions, directed C-H activation occurs via a Cu(II)-amide intermediate .
  • Single-electron transfer (SET) : Under acidic conditions, non-directed chlorination proceeds through radical intermediates.
    Resolution strategy :
    • Use DFT calculations to map energy profiles for competing pathways.
    • Validate with isotopic labeling (e.g., ¹⁸O in methoxylation) .

Advanced: What methodologies are employed to evaluate the cytotoxic activity of this compound compounds, and how are IC₅₀ values determined?

Methodological Answer:

  • Cell viability assays : Treat HeLa cells with compound dilutions (e.g., 0–200 µM) and measure viability via MTT assay after 48 hours .
  • Probit analysis : Use statistical software (e.g., SPSS) to calculate IC₅₀ from dose-response curves. Example: N-(phenylcarbamoyl)benzamide showed IC₈₀ = 0.8 mM, 5× more potent than hydroxyurea (IC₈₀ = 4.3 mM) .

Advanced: How do computational and experimental studies elucidate the divergent mechanisms in copper-mediated C-H oxidation of benzamide derivatives?

Methodological Answer:

  • EPR spectroscopy : Detects Cu(I)/Cu(II) redox states to distinguish SET from organometallic pathways.
  • Kinetic isotope effects (KIE) : A KIE >1 supports hydrogen atom transfer (SET), while KIE ≈1 indicates concerted metalation-deprotonation (organometallic) .
  • DFT modeling : Calculates transition-state energies for competing pathways (e.g., methoxylation vs. chlorination) .

Basic: What are the key steps in designing benzamide-based enzyme inhibitors, such as HDAC or PARP-1, and how is target selectivity achieved?

Methodological Answer:

  • Scaffold modification : Introduce substituents (e.g., pyridinylmethoxy groups) to enhance binding to catalytic pockets.
  • Selectivity screening : Compare inhibition potency across enzyme isoforms (e.g., HDAC1 vs. HDAC6).
  • Crystallography : Resolve inhibitor-enzyme co-crystal structures to guide optimization (e.g., MS-275’s selective HDAC inhibition in frontal cortex vs. striatum) .

Advanced: How can chromatin immunoprecipitation (ChIP) assays be applied to study the epigenetic effects of benzamide derivatives in neuronal tissues?

Methodological Answer:

  • Tissue homogenization : Isolate nuclei from brain regions (e.g., frontal cortex).
  • Crosslinking and shearing : Use formaldehyde and sonication to fragment chromatin.
  • Immunoprecipitation : Apply anti-acetyl-histone H3 antibodies to enrich DNA-protein complexes.
  • qPCR analysis : Quantify promoter regions (e.g., RELN, GAD67) to assess histone acetylation changes induced by HDAC inhibitors like MS-275 .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) in benzamide derivatives with substituted aromatic rings?

Methodological Answer:

  • Substituent scanning : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups.
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic fields with bioactivity.
  • Free-Wilson analysis : Decompose activity contributions of individual substituents (e.g., para-CF₃ enhances PARP-1 inhibition) .

Basic: What safety and handling protocols are critical when working with reactive intermediates in benzamide synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of chlorosulfonic acid fumes.
  • Protective gear : Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How do researchers validate the purity and stability of synthesized benzamide derivatives under different storage conditions?

Methodological Answer:

  • HPLC-UV : Monitor degradation peaks (e.g., at 254 nm) over time.
  • Accelerated stability studies : Store compounds at 40°C/75% RH for 4 weeks and compare chromatograms.
  • Mass balance : Ensure total impurity levels remain <0.5% under recommended storage (-20°C, desiccated) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.